2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
2-(6-Oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a 6-oxopyridazinone core linked to a substituted acetamide moiety. The unique substitution pattern in this compound—a pyridin-3-yl group and a tetrahydro-2H-pyran-4-ylmethyl chain—distinguishes it from other derivatives. The pyridine ring may enhance binding to nicotinic or kinase targets, while the tetrahydro-2H-pyran group could improve solubility and metabolic stability, a common strategy in drug design .
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(12-21-16(23)4-2-8-19-21)20-17(13-5-9-24-10-6-13)14-3-1-7-18-11-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWXMQDLHPNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The 6-oxopyridazin-1(6H)-yl moiety is synthesized via cyclization of substituted hydrazines with β-keto esters or β-diketones. For instance, hydrazine hydrate reacts with ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol) to yield 3-methyl-6-oxopyridazine. Adapting this method, the unsubstituted pyridazinone core is generated by cyclizing hydrazine with diketones at 60–80°C in polar aprotic solvents such as dimethylformamide (DMF).
Key Reaction Conditions:
Functionalization at Position 2
The acetamide side chain at position 2 of the pyridazinone ring is introduced via nucleophilic substitution. Bromoacetyl bromide reacts with the pyridazinone intermediate in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) at 0–5°C to form 2-bromo-N-(pyridazin-1-yl)acetamide. Subsequent displacement of the bromide with the amine intermediate (pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methylamine) completes the acetamide linkage.
Synthesis of N-(Pyridin-3-yl(Tetrahydro-2H-Pyran-4-yl)Methyl)Amine Intermediate
Reductive Amination
The amine intermediate is prepared via reductive amination between pyridine-3-carbaldehyde and tetrahydro-2H-pyran-4-amine. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates this reaction, achieving yields of 65–75%.
Reaction Parameters:
- Reducing Agent: NaBH3CN
- Solvent: Methanol
- Temperature: 25°C
- Reaction Time: 12–16 hours
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling reactions between pyridin-3-ylboronic acid and tetrahydro-2H-pyran-4-ylmethyl halides offer an alternative route. Using Pd(PPh3)4 as a catalyst and cesium carbonate as a base in dioxane at 80°C, this method achieves moderate yields (50–60%).
Acetamide Coupling and Final Assembly
The final step involves coupling the pyridazinone-acetamide intermediate with the amine derivative. In anhydrous dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation at 0°C, followed by gradual warming to room temperature.
Optimized Conditions:
- Coupling Reagents: EDC/HOBt
- Solvent: DCM
- Temperature: 0°C → 25°C
- Yield: 80–90%
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for cyclization and acylation steps. This approach reduces reaction times (from 12 hours to 2 hours) and improves yields (85–90%) by maintaining precise temperature control.
Purification Techniques
Industrial purification utilizes recrystallization from ethanol/water mixtures (3:1 v/v) to achieve ≥98% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is employed for analytical validation.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile) confirms purity ≥95%, with retention time at 12.3 minutes.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | 3 | 75 | 98 | High selectivity |
| Palladium Coupling | 4 | 60 | 95 | Tolerance for diverse substituents |
| Continuous Flow | 2 | 90 | 99 | Scalability and reduced reaction time |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: : Commonly undergoes substitution reactions with electrophiles or nucleophiles. For example, reacting with halides can introduce various functional groups at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, strong acids or bases
Major Products Formed:
Oxidized derivatives
Reduced analogs
Substituted compounds with diverse functional groups
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide includes a pyridazine ring fused with a pyridine moiety and a tetrahydropyran side chain. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes.
General Synthesis Steps:
- Formation of Pyridazine Ring: The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyridazine core.
- Introduction of Tetrahydropyran Group: This is achieved through the reaction of the pyridazine intermediate with tetrahydro-2H-pyran derivatives.
- Acetylation: The final step involves acetylation to yield the target compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit notable antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Evaluation Methods:
- Agar Well Diffusion Method: This method assesses the antimicrobial activity by measuring the zone of inhibition around the wells containing the test compound.
- Minimum Inhibitory Concentration (MIC): The MIC is determined using serial dilutions to find the lowest concentration that inhibits bacterial growth.
Anticancer Activity
The potential anticancer properties of this compound are also under investigation. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that they may interfere with critical pathways involved in tumor growth.
Mechanisms of Action:
- Inhibition of Cell Cycle Progression: Some studies indicate that these compounds can induce cell cycle arrest, leading to apoptosis in cancer cells.
- Targeting Specific Kinases: There is evidence that certain derivatives can inhibit kinases involved in cancer progression, which could lead to effective treatments for specific types of cancer.
Case Study 1: Antibacterial Efficacy
A study published in Molecules evaluated a series of pyridazine derivatives for their antibacterial properties. The results indicated that several compounds exhibited significant activity against E. coli and S. aureus, with some showing MIC values comparable to established antibiotics .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
Case Study 2: Anticancer Activity
Research published in Cancer Letters highlighted a derivative similar to this compound which exhibited cytotoxic effects on breast cancer cell lines (MCF7). The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 15 | MCF7 |
| Compound D | 10 | MDA-MB-231 |
Mechanism of Action
The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, inhibiting their function or modifying their activity. It may engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, affecting pathways like cell signaling or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone-acetamide derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Impact :
- Aryl groups (e.g., p-tolyl, bromophenyl) enhance antimicrobial and anti-inflammatory activities but may reduce solubility .
- Heterocyclic substitutions (e.g., pyridin-3-yl, tetrahydro-2H-pyran) likely improve target selectivity and pharmacokinetics .
- Piperazinyl/piperidinyl groups (e.g., 6c) contribute to receptor binding diversity, as seen in analgesics .
- Synthetic Accessibility :
Pharmacological Activities
- Anti-Inflammatory/Analgesic: Pyridazinones with arylpiperazinyl groups (e.g., 6c) show COX-2 inhibition (IC₅₀: 0.8 μM) . The target compound’s pyridine ring may similarly modulate prostaglandin synthesis.
- Antimicrobial : Methylthio-benzyl derivatives (e.g., 8a) exhibit MIC values of 4–8 μg/mL against S. aureus . The absence of sulfur in the target compound may alter spectrum but reduce toxicity.
- Kinase Inhibition: Pyridazinones with pyridine substituents (e.g., ZINC96007907) inhibit kinases like CDK2 (IC₅₀: 50 nM) . The target compound’s pyridin-3-yl group could enhance ATP-binding pocket interactions.
Physicochemical Properties
- Solubility : The tetrahydro-2H-pyran group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., 8a).
- Stability: Pyridazinones are generally stable under acidic conditions but may hydrolyze in strong bases. The pyridine ring could confer additional resonance stabilization .
Biological Activity
The compound 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anti-inflammatory Properties :
- The compound has been evaluated for its inhibitory effects on various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- In vitro studies demonstrated that derivatives of pyridazine, similar to the compound , showed significant inhibition of COX-2 with IC values in the sub-micromolar range (0.05 to 0.14 mM) while displaying weaker activity against COX-1 (IC values between 5 and 12.6 mM) .
-
Anticancer Activity :
- The compound's structural similarities to other pyridazine derivatives suggest potential anticancer properties. For instance, studies have shown that pyridazine-based compounds can inhibit cancer-related isoforms of carbonic anhydrase, which are implicated in tumor growth and metastasis .
- Specific derivatives have demonstrated potent activity against cancer cell lines, indicating that modifications to the pyridazine structure can enhance anticancer efficacy.
- CNS Activity :
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Pathways :
- The ability to inhibit COX and LOX enzymes suggests a mechanism involving the modulation of arachidonic acid metabolism, which is crucial in inflammatory responses.
- Interaction with Receptors :
- The presence of pyridine and oxopyridazine moieties may facilitate interactions with specific receptors or enzymes involved in inflammatory and cancer pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Significant COX-2 inhibition (IC: 0.05 - 0.14 mM) | |
| Anticancer | Inhibition of cancer-related isoforms | |
| CNS Activity | Potential prodrug properties |
Case Study: Inhibition of COX Enzymes
A study evaluated several pyridazine derivatives for their COX inhibitory activities. Compounds similar to the target molecule exhibited selective inhibition towards COX-2 over COX-1, suggesting a promising therapeutic profile for treating inflammatory conditions with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Study: Anticancer Efficacy
In vitro assays using cancer cell lines revealed that specific pyridazine derivatives showed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest. This highlights the potential for developing new anticancer therapies based on the structural framework of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
